GSK0660

Vue d'ensemble

Description

GSK0660 est un antagoniste puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes bêta et delta (PPARβ/δ). Il est largement utilisé dans la recherche scientifique pour étudier le rôle du PPARβ/δ dans divers processus biologiques. Le composé a une valeur de CI50 de 155 nM pour à la fois le PPARβ et le PPARδ, ce qui le rend très efficace pour inhiber ces récepteurs .

Méthodes De Préparation

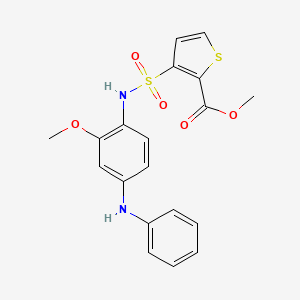

La synthèse du GSK0660 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, l'ester méthylique de l'acide 3-((2-méthoxy-4-(phénylamino)phényl)amino)sulfonyl)-2-thiophènecarboxylique. Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de réactifs tels que l'hydrure de sodium (NaH) et l'iodure de méthyle (CH3I). Le produit final est obtenu par des techniques de purification comme la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

GSK0660 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène (H2O2) pour l'oxydation, le borohydrure de sodium (NaBH4) pour la réduction et les agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de sulfoxydes et de sulfones .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier le rôle du PPARβ/δ dans les voies métaboliques et la régulation des gènes. En biologie, il est utilisé pour étudier les effets de l'inhibition du PPARβ/δ sur la prolifération cellulaire, la différenciation et l'apoptose. En médecine, this compound est utilisé pour explorer ses effets thérapeutiques potentiels dans des maladies telles que le cancer, le diabète et les maladies cardiovasculaires. De plus, il a des applications dans l'industrie pour le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en se liant au domaine de liaison des ligands du PPARβ/δ, empêchant ainsi l'activation de ces récepteurs par leurs ligands naturels. Cette inhibition conduit à la régulation négative des gènes cibles impliqués dans divers processus biologiques, notamment le métabolisme des lipides, l'inflammation et la prolifération cellulaire. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound comprennent la voie de la protéine kinase activée par l'AMP (AMPK) et la voie de la synthase d'oxyde nitrique endothélial (eNOS) .

Applications De Recherche Scientifique

Applications in Inflammation and Diabetic Retinopathy

Diabetic Retinopathy:

Recent studies have highlighted GSK0660's role in mitigating inflammation associated with diabetic retinopathy (DR). In human retinal microvascular endothelial cells (HRMECs), this compound was shown to reduce the expression of pro-inflammatory cytokines induced by tumor necrosis factor-alpha (TNFα) and inhibit leukocyte adhesion, suggesting its potential as a therapeutic agent for DR management .

Case Study:

A study investigated the effects of this compound on TNFα-induced inflammation. RNA sequencing revealed that this compound significantly altered the expression of 273 transcripts related to cytokine signaling pathways. Notably, it blocked the upregulation of CCL8, a chemokine involved in leukocyte recruitment .

Applications in Cancer Immunotherapy

This compound has been explored for its potential to enhance cancer immunotherapy. In colon cancer models, it was found to reduce PD-L1 protein and gene expression in cancer cells. This reduction is significant because PD-L1 is a key player in immune checkpoint pathways that tumors exploit to evade immune detection .

Case Study:

In an experimental setup involving implanted tumors, this compound treatment combined with PD-1 antibodies showed enhanced T cell activity and inhibited tumor immune escape. This suggests that this compound could be an effective adjunct therapy in colorectal cancer immunotherapy .

Applications in Metabolic Disorders

This compound has also been investigated for its effects on metabolic processes, particularly fatty acid oxidation. Research indicates that it may influence lipid metabolism by inhibiting genes such as CPT1a and ANGPTL4, which are involved in fatty acid β-oxidation .

Data Table: Effects of this compound on Gene Expression

| Gene | Basal Expression | Expression with GW0742 (Agonist) | Expression with this compound (Antagonist) |

|---|---|---|---|

| CPT1a | Basal Level | ↑ 15-fold | ↓ 50% |

| ANGPTL4 | Basal Level | ↑ 8-fold | ↓ 30% |

| PDK4 | Basal Level | ↑ 10-fold | No change |

Mécanisme D'action

GSK0660 exerts its effects by binding to the ligand-binding domain of PPARβ/δ, thereby preventing the activation of these receptors by their natural ligands. This inhibition leads to the downregulation of target genes involved in various biological processes, including lipid metabolism, inflammation, and cell proliferation. The molecular targets and pathways involved in the mechanism of action of this compound include the AMP-activated protein kinase (AMPK) pathway and the endothelial nitric oxide synthase (eNOS) pathway .

Comparaison Avec Des Composés Similaires

GSK0660 est unique par sa grande sélectivité et sa puissance pour le PPARβ/δ par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer le GW501516, le GW0742 et le GSK3787. Alors que le GW501516 et le GW0742 sont des agonistes du PPARβ/δ, le this compound et le GSK3787 sont des antagonistes. This compound est particulièrement remarquable pour sa capacité à inhiber le PPARβ/δ sans affecter les autres isoformes du PPAR, telles que le PPARα et le PPARγ .

Activité Biologique

GSK0660 is a selective antagonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has garnered attention for its potential therapeutic applications in various conditions, including metabolic disorders and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for treatment.

This compound exhibits a unique mechanism of action as a PPARβ/δ antagonist. While it binds potently to the PPARβ/δ ligand-binding domain (LBD) with a pIC50 of 6.8 (approximately 160 nM), it shows minimal activity on PPARα and PPARγ, with IC50 values exceeding 10 µM .

Binding and Antagonistic Activity

- Binding Affinity : this compound binds to PPARβ/δ with high affinity but acts as an antagonist in functional assays, inhibiting the transcriptional activation typically induced by PPAR agonists like GW0742 .

- Gene Expression Modulation : In cellular assays, this compound reduced the expression of target genes such as CPT1a and ANGPTL4, indicating its role in downregulating fatty acid oxidation pathways .

Inhibition of Proliferation and Angiogenesis

This compound has been shown to significantly inhibit the proliferation of human retinal microvascular endothelial cells (HRMEC) and reduce tube formation in vitro. This effect was dose-dependent, suggesting a potential application in treating conditions characterized by excessive angiogenesis, such as diabetic retinopathy .

| Effect | Observation |

|---|---|

| HRMEC Proliferation | Decreased in a dose-dependent manner |

| Tube Formation | Significantly reduced |

| Angiogenic Factor (ANGPTL4) | Expression decreased by 93.1% |

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of Parkinson's disease. The compound demonstrated:

- Reduction of Dopaminergic Neuron Loss : In vivo studies indicated that treatment with this compound led to a significant decrease in neuronal loss and improved behavioral outcomes in hemilesioned mouse models .

- Mechanisms : The neuroprotective effects are attributed to enhanced mitochondrial function, reduced oxidative stress, and modulation of neuroinflammatory responses .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound can be effectively administered topically, achieving localized concentrations in skin tissues while minimizing systemic exposure. This is particularly advantageous for reducing potential side effects associated with systemic PPARβ/δ inhibition .

Key Pharmacokinetic Findings

- Topical Application : Achieves high local concentration with minimal systemic absorption (less than 0.01% detectable in blood) .

- Half-Life : Approximately 90 minutes in skin tissues, allowing for effective local action without significant systemic accumulation .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Diabetic Retinopathy : A study demonstrated that topical application of this compound resulted in reduced retinal neovascularization and inflammation, suggesting its utility in managing diabetic retinopathy .

- Parkinson's Disease Models : In animal models, this compound treatment improved motor functions and reduced neuroinflammation, supporting its potential as a neuroprotective agent against Parkinson's disease progression .

Propriétés

IUPAC Name |

methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKBGWLUHKMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673163 | |

| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014691-61-2 | |

| Record name | GSK0660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.